molecular formula C14H11ClN4O2S B14639885 4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide CAS No. 54996-17-7

4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide

Cat. No.: B14639885
CAS No.: 54996-17-7
M. Wt: 334.8 g/mol
InChI Key: ODHRXYHJTULYLX-UHFFFAOYSA-N
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Description

4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. These compounds are known for their antimicrobial properties and are widely used in medicinal chemistry. The compound features a naphthyridine ring system, which is a fused bicyclic structure containing nitrogen atoms, and a benzenesulfonamide moiety, which is known for its role in various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide typically involves the reaction of 6-chloro-1,5-naphthyridine-2-amine with 4-aminobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties and potential as an enzyme inhibitor.

    Medicine: Investigated for its potential use in treating bacterial infections and as an anticancer agent.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide involves the inhibition of enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folate, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide is unique due to its specific naphthyridine ring system, which provides distinct chemical and biological properties compared to other sulfonamides. This structural feature contributes to its selective enzyme inhibition and potential therapeutic applications .

Properties

CAS No.

54996-17-7

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

4-amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H11ClN4O2S/c15-13-7-5-12-11(17-13)6-8-14(18-12)19-22(20,21)10-3-1-9(16)2-4-10/h1-8H,16H2,(H,18,19)

InChI Key

ODHRXYHJTULYLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC3=C(C=C2)N=C(C=C3)Cl

Origin of Product

United States

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